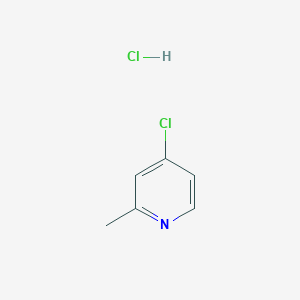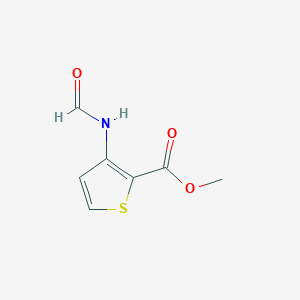
3-甲酰氨基噻吩-2-甲酸甲酯
概述
描述
Methyl 3-formamidothiophene-2-carboxylate (CAS number: 22288-78-4) is a chemical compound with the following properties:
- Molecular formula: C<sub>6</sub>H<sub>7</sub>NO<sub>2</sub>S
- Molecular weight: 157.19 g/mol
- Appearance: Fine crystalline powder, beige to beige-brown in color
- Solubility: Slightly soluble in water; soluble in alcohols, toluene, and xylene
- Melting point: 62-64 °C (lit.)
- Boiling point: 100-102 °C/0.1 mmHg (lit.)
- Density: Approximately 1.274 (estimated)
- Refractive index: Approximately 1.5500 (estimated)
- Flash point: 100-102 °C/0.1 mmHg
- Storage conditions: Keep in a dark place, under an inert atmosphere, at room temperature
- Acidity (pKa): Predicted value of 1.86±0.10
Synthesis Analysis
Methyl 3-formamidothiophene-2-carboxylate is an intermediate in the synthesis of the herbicide Thiophensulfuron-methyl (also known as Thifensulfuron-methyl ). The compound is used in the production of this herbicide, which is effective against broadleaf weeds.
Molecular Structure Analysis
The molecular structure of Methyl 3-formamidothiophene-2-carboxylate consists of a thiophene ring with a formamido group attached at position 3. The methyl ester group is present at the carboxylic acid end.
Chemical Reactions Analysis
Methyl 3-formamidothiophene-2-carboxylate can participate in various chemical reactions, including esterification, nucleophilic substitution, and condensation reactions. These reactions are essential for its synthesis and subsequent transformation into other compounds.
Physical And Chemical Properties Analysis
We’ve already covered the physical properties of Methyl 3-formamidothiophene-2-carboxylate. Its chemical properties include reactivity with nucleophiles, acid-base reactions, and potential involvement in condensation reactions during its synthesis.
科学研究应用
蛋白质羧甲基化
3-甲酰氨基噻吩-2-甲酸甲酯 (MFTC) 在蛋白质羧甲基化过程中发挥作用。已经观察到环核苷酸磷酸二酯酶抑制剂会影响血小板中的蛋白质羧甲基化,这可能对 MFTC 在类似生化途径中的作用产生影响 (麦克法兰,1984)。
抗惊厥特性
MFTC 衍生物因其潜在的抗惊厥特性而受到研究。包括 MFTC 衍生物在内的几种抗惊厥烯胺酮的晶体结构已经确定,为它们的潜在治疗应用提供了见解 (库比茨基、巴斯尤尼和科丁,2000)。
CO2 的还原性功能化
研究表明,MFTC 衍生物可以在温和条件下作为催化剂,用胺和氢硅烷对 CO2 进行还原性功能化。该应用对于环境友好的 CO2 转化和 C-N 键的形成具有重要意义 (刘、乔、李和何,2017)。
N-芳基化 2-氨基噻吩-3-甲酸甲酯的合成
已经开发了通过 Chan-Lam 交叉偶联合成 N-芳基化 MFTC。这种合成方法因其实用性和可耐受的广泛官能团而著称 (里兹万等人,2015)。
晶体结构和计算研究
MFTC 的晶体结构和计算研究揭示了其作为有机合成、医药、染料和农药等各个领域的潜在关键中间体。该研究还重点介绍了晶体堆积中的相互作用能,这对于了解 MFTC 的性质至关重要 (陶等人,2020)。
安全和危害
- Hazard classification: Irritant (Xi)
- Safety precautions: Handle with care (26-37/39-36/37/39-22)
- WGK Germany: Level 3 (water hazard)
- RTECS number: XM8347500
- TSCA: Listed
- Customs code: 29349990
未来方向
Research on Methyl 3-formamidothiophene-2-carboxylate could focus on:
- Further elucidating its role in herbicidal activity.
- Developing more efficient synthetic routes.
- Investigating its potential applications beyond herbicides.
属性
IUPAC Name |
methyl 3-formamidothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYBTIGBOUMNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251179 | |
| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formamidothiophene-2-carboxylate | |
CAS RN |
16285-69-1 | |
| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16285-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(formylamino)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

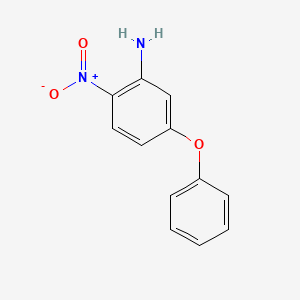
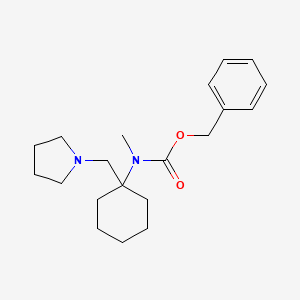
![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)

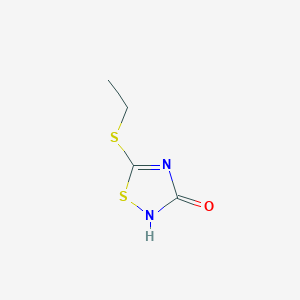
![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)


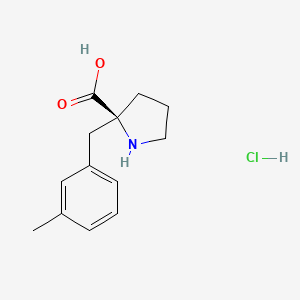
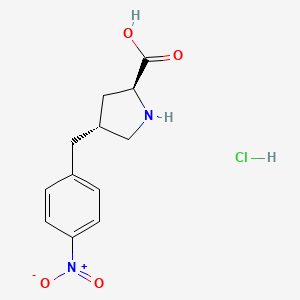

![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)

